molecular formula C26H22N2O3 B11661694 Methyl 4-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)benzoate

Methyl 4-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11661694
M. Wt: 410.5 g/mol
InChI Key: ODAIVWITXAWPHN-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-ethylphenyl)quinoline-4-amido]benzoate is a complex organic compound with a unique structure that includes aromatic rings, ester, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(4-ethylphenyl)quinoline-4-amido]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via Friedel-Crafts alkylation using ethylbenzene and a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The amide bond is formed by reacting the quinoline derivative with 4-aminobenzoic acid under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-ethylphenyl)quinoline-4-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, particularly targeting the ester and amide functionalities.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids and quinoline N-oxides.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 4-[2-(4-ethylphenyl)quinoline-4-amido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which Methyl 4-[2-(4-ethylphenyl)quinoline-4-amido]benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline core is known to interact with various biological pathways, potentially affecting cellular processes like signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[2-(4-methylphenyl)quinoline-4-amido]benzoate
  • Methyl 4-[2-(4-isopropylphenyl)quinoline-4-amido]benzoate
  • Methyl 4-[2-(4-tert-butylphenyl)quinoline-4-amido]benzoate

Uniqueness

Methyl 4-[2-(4-ethylphenyl)quinoline-4-amido]benzoate is unique due to the specific substitution pattern on the quinoline and benzene rings, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity, potentially affecting its pharmacokinetic properties compared to similar compounds.

This detailed article provides a comprehensive overview of Methyl 4-[2-(4-ethylphenyl)quinoline-4-amido]benzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

methyl 4-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C26H22N2O3/c1-3-17-8-10-18(11-9-17)24-16-22(21-6-4-5-7-23(21)28-24)25(29)27-20-14-12-19(13-15-20)26(30)31-2/h4-16H,3H2,1-2H3,(H,27,29)

InChI Key

ODAIVWITXAWPHN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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